molecular formula C8H8FNO2 B12120184 4-fluoro-N-(hydroxymethyl)benzamide CAS No. 40478-09-9

4-fluoro-N-(hydroxymethyl)benzamide

Cat. No.: B12120184
CAS No.: 40478-09-9
M. Wt: 169.15 g/mol
InChI Key: VGLPLLKJZIFQSI-UHFFFAOYSA-N
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Description

4-fluoro-N-(hydroxymethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxymethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(hydroxymethyl)benzamide can be achieved through the direct condensation of 4-fluorobenzoic acid with hydroxymethylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-(hydroxymethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of succinate dehydrogenase, preventing the enzyme from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the electron transport chain and reduces cellular respiration, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(hydroxymethyl)benzamide is unique due to the presence of both the fluorine atom and the hydroxymethyl group. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions and enhanced stability under various conditions .

Properties

CAS No.

40478-09-9

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-fluoro-N-(hydroxymethyl)benzamide

InChI

InChI=1S/C8H8FNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12)

InChI Key

VGLPLLKJZIFQSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCO)F

Origin of Product

United States

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